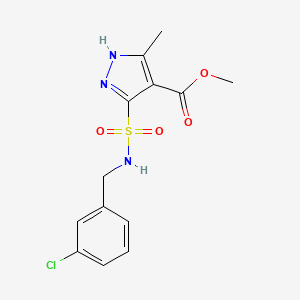

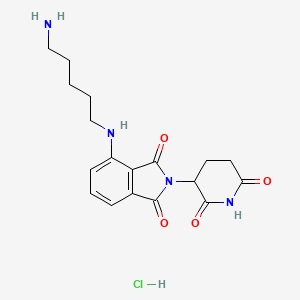

2-(cyclopentylthio)-5-phenyl-1-(o-tolyl)-1H-imidazole

カタログ番号:

B2608620

CAS番号:

1207043-85-3

分子量:

334.48

InChIキー:

GAFNVGZUXXIIFF-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds similar to 2-(cyclopentylthio)-5-phenyl-1-(o-tolyl)-1H-imidazole often involves Pd-, Ni-catalyzed couplings reactions, such as Suzuki, Negishi, and Kumada reactions . The complexes containing the o-tolyl ligand can be synthesized by metathesis starting from trans-(PPh 3) 2 Ni(o-tolyl)Cl (1), indicating they are indeed stable complexes .Chemical Reactions Analysis

The chemical reactions involving compounds similar to this compound often involve Pd-, Ni-catalyzed couplings reactions, such as Suzuki, Negishi, and Kumada reactions . The functionalization to include tolyl groups into compounds is often done by Williamson etherification, using tolyl alcohols as reagents, or by C-C coupling reactions .科学的研究の応用

Novel Imidazole Derivatives and Their Applications

Experimental and Computational Study of Imidazole Derivatives :

- Two novel imidazole derivatives, closely related to 2-(cyclopentylthio)-5-phenyl-1-(o-tolyl)-1H-imidazole, have been synthesized and characterized. They exhibit significant non-linear optical (NLO) behavior, surpassing the standard NLO material urea. Their anti-bacterial activity has been demonstrated against both gram-positive and gram-negative bacteria, highlighting their potential in pharmaceutical applications. Computational studies, including molecular docking, suggest inhibitory activity against specific proteins (Smitha et al., 2018).

Synthesis of Novel Imidazoles for Antimicrobial Use :

- The broader class of imidazole compounds, including structures similar to this compound, have been synthesized and tested for antimicrobial activities. These compounds show a broad spectrum of applications in clinical medicine due to their significant therapeutic properties (Narwal et al., 2012).

Imidazole Derivatives in Corrosion Inhibition

- Imidazole Derivatives as Corrosion Inhibitors :

- Imidazole compounds, including derivatives like this compound, have shown effectiveness in protecting copper from corrosion in chloride media. Their efficiency increases with rising solution pH, attributed to stronger adsorption of the neutral molecule at higher pH values (Ćurković et al., 2010).

Applications in Biomedical Research

Anticancer Activity of Imidazole Derivatives :

- Imidazole derivatives, structurally related to this compound, have shown potential as anticancer agents. Certain compounds, such as 2-amino-1-thiazolyl imidazoles, have demonstrated cytotoxicity against human cancer cells, offering new avenues in cancer therapy (Li et al., 2012).

Imidazole Derivatives in Antimicrobial and Antitubercular Research :

- A series of imidazole derivatives, including structures similar to this compound, have been synthesized and evaluated for antimicrobial and antitubercular activities. Some compounds have shown potent activity against Mycobacterium tuberculosis, contributing to the development of new treatments for tuberculosis (Ramprasad et al., 2015).

特性

IUPAC Name |

2-cyclopentylsulfanyl-1-(2-methylphenyl)-5-phenylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2S/c1-16-9-5-8-14-19(16)23-20(17-10-3-2-4-11-17)15-22-21(23)24-18-12-6-7-13-18/h2-5,8-11,14-15,18H,6-7,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAFNVGZUXXIIFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=CN=C2SC3CCCC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

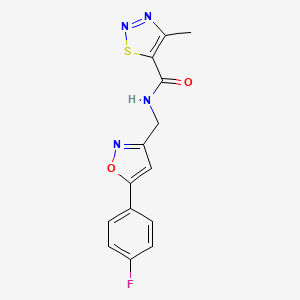

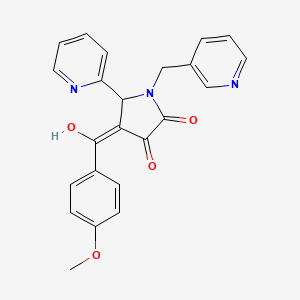

N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-...

Cat. No.: B2608537

CAS No.: 1052533-64-8

3-[Methyl(phenylmethoxycarbonyl)amino]benzoic acid

Cat. No.: B2608540

CAS No.: 260547-51-1

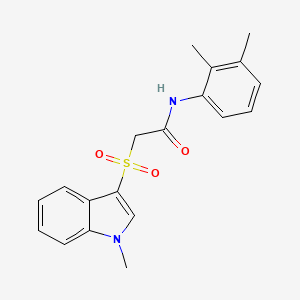

N-(2,3-dimethylphenyl)-2-((1-methyl-1H-indol-3-yl)sulfo...

Cat. No.: B2608542

CAS No.: 686743-49-7

2-chloro-N-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}...

Cat. No.: B2608544

CAS No.: 1214323-11-1; 851116-61-5

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2608537.png)

![3-[Methyl(phenylmethoxycarbonyl)amino]benzoic acid](/img/structure/B2608540.png)

![2-chloro-N-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}acetamide](/img/no-structure.png)

![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2608545.png)

![N-(2-chlorobenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2608548.png)

![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7-methoxychromen-2-one](/img/structure/B2608551.png)

![ethyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]propanoate](/img/structure/B2608555.png)

methanone](/img/structure/B2608556.png)

![[3-(3-Fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2608557.png)